2-(3-Fluorophenyl)-4-methoxypyridine
Description
2-(3-Fluorophenyl)-4-methoxypyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methoxy group at the 4-position and a 3-fluorophenyl group at the 2-position. Fluorine and methoxy substituents are known to modulate electronic, steric, and solubility properties, making this compound of interest in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H10FNO |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-4-methoxypyridine |
InChI |
InChI=1S/C12H10FNO/c1-15-11-5-6-14-12(8-11)9-3-2-4-10(13)7-9/h2-8H,1H3 |
InChI Key |
MVLZOKAHWCIHJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations :
- Electronic Effects: The electron-withdrawing fluorine (3-Fluorophenyl) in the target compound contrasts with electron-donating methoxy groups in analogs like 4-(3-methoxy-5-methylphenoxy)-2-(4-methoxyphenyl)-6-methylpyridine, altering reactivity and binding affinity .
- Solubility : Hydroxyl or carboxy groups (e.g., in compounds from ) enhance water solubility compared to the hydrophobic 3-fluorophenyl group in the target compound.
- Biological Activity : Chlorine and trifluoromethyl groups in 2-(3-chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine are associated with antimicrobial properties, suggesting fluorine substituents in the target compound may similarly influence bioactivity .
Yield and Purity :
Physicochemical Properties
Notes:
- The absence of hydroxyl or carboxy groups in the target compound reduces polarity, impacting chromatographic behavior and bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-(3-Fluorophenyl)-4-methoxypyridine, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using 4-methoxypyridine derivatives and 3-fluorophenylboronic acids. Key steps include:
- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) in a polar aprotic solvent (e.g., THF or DMF) .
- Base optimization: K₂CO₃ or Cs₂CO₃ for deprotonation and facilitating transmetallation .
- Temperature control: Reactions typically proceed at 80–100°C under inert gas (N₂/Ar).
Q. How can the purity and structural integrity of 2-(3-Fluorophenyl)-4-methoxypyridine be verified post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl proton splitting, methoxy group at δ ~3.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to validate molecular ion peaks (expected [M+H]⁺ = 218.08) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What safety precautions are essential when handling 2-(3-Fluorophenyl)-4-methoxypyridine in the laboratory?
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (NIOSH-approved N95/P2 masks) if dust or aerosols are generated .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the electron-withdrawing fluorine substituent influence the reactivity of 2-(3-Fluorophenyl)-4-methoxypyridine in nucleophilic aromatic substitution (NAS) reactions?
- Mechanistic Insight : The 3-fluorophenyl group enhances electrophilicity at the pyridine C2 position.
- Experimental Design :
- React with strong nucleophiles (e.g., amines, thiols) under basic conditions (NaH/DMF).
- Monitor regioselectivity via LC-MS and compare with computational predictions (DFT calculations for charge distribution) .
Q. What strategies can resolve contradictions in reported solubility data for 2-(3-Fluorophenyl)-4-methoxypyridine across different solvents?
- Systematic Approach :
- Solubility Screening : Use a standardized shake-flask method in solvents (e.g., DMSO, ethanol, chloroform) at 25°C.
- Data Validation : Cross-reference with Hansen solubility parameters (δD, δP, δH) to identify outliers .
- Crystallography : Single-crystal X-ray diffraction (if crystals form) to correlate solubility with lattice energy .
Q. How can computational modeling predict the metabolic stability of 2-(3-Fluorophenyl)-4-methoxypyridine in biological systems?
- In Silico Tools :
- ADMET Prediction : Use software like Schrödinger’s QikProp to estimate CYP450 enzyme interactions and logP values .
- Docking Studies : Simulate binding to hepatic enzymes (e.g., CYP3A4) to identify potential metabolic hotspots (e.g., demethylation of the methoxy group) .
Methodological Challenges and Solutions
Q. What are the limitations of common characterization techniques for detecting trace impurities in 2-(3-Fluorophenyl)-4-methoxypyridine?
- Limitations :
- NMR Sensitivity : May miss impurities <1%.
- HPLC Resolution : Co-elution of structurally similar byproducts (e.g., di-fluorinated analogs).
- Solutions :
- LC-MS/MS : Enhances specificity by fragmenting ions for impurity identification .
- 2D NMR : NOESY or HSQC to resolve overlapping signals .
Q. How can researchers address discrepancies in reported melting points for this compound?
- Standardization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
